(S)-(+)-Phencyphos hydrate

Preferential Crystallization Chiral Resolution Process Robustness

Classical resolution of racemic amines often fails due to racemic compound crystallization, requiring multiple recrystallizations and low yields. (S)-(+)-Phencyphos hydrate solves this with its rare conglomerate crystal form. - Enables >50-cycle preferential crystallization with no efficiency loss - Achieves ≥99% ee directly; eutectic composition at 70% ee - Stable monohydrate, non-hygroscopic, simplifies handling - Eliminates gel formation and costly classical salt resolution waste

Molecular Formula C11H17O5P
Molecular Weight 260.22 g/mol
Cat. No. B7886070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Phencyphos hydrate
Molecular FormulaC11H17O5P
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O
InChIInChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m0./s1
InChIKeyMHOPBMJZQKXMOE-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-Phencyphos Hydrate: Chiral Resolution


(S)-(+)-Phencyphos hydrate (CAS 1477517-19-3) is a chiral, non-racemic cyclic phosphoric acid derivative that functions as a highly effective acidic resolving agent for racemic amines via classical diastereomeric salt formation [1]. As the (S)-enantiomer of the widely used phencyphos family, this compound is distinguished by its stable monohydrate crystal form, which crystallizes as a conglomerate—a property that uniquely enables efficient, large-scale enantiomeric resolution through preferential crystallization processes [2]. With a molecular weight of 260.23 g/mol (C11H17O5P), the hydrate form is the thermodynamically stable species under ambient conditions and serves as the preferred physical form for both storage and application in resolution protocols .

(S)-(+)-Phencyphos Hydrate: Why Substitution Fails


The performance of chiral resolving agents is highly dependent on their crystal packing architecture and phase behavior, rendering generic substitution within the phencyphos class or with alternative cyclic phosphoric acids unreliable. Racemic anhydrous phencyphos crystallizes as a racemic compound where both enantiomers are ordered within the same crystal lattice, severely limiting direct resolution efficiency [1]. In contrast, the (S)-(+)-phencyphos hydrate forms a conglomerate—a rare crystal form where enantiomers crystallize in physically separate crystals [2]. This fundamental solid-state difference is not shared by many structurally similar cyclic phosphoric acid resolving agents, which often form racemic compounds or solid solutions, leading to lower yields, extensive recrystallizations, and significant process inefficiency . The hydrate-specific conglomerate behavior of (S)-(+)-phencyphos hydrate is therefore non-transferable and critical for achieving the high throughput and cycle stability required in industrial-scale resolutions.

(S)-(+)-Phencyphos Hydrate: Differentiation Evidence


Preferential Crystallization Cycle Stability

The (S)-(+)-phencyphos hydrate (conglomerate form) demonstrates exceptional process robustness in preferential crystallization. In a direct experimental study, the preferential crystallization process could be repeated up to 50 times without any significant loss of resolution efficiency or enantiomeric purity [1]. This contrasts sharply with resolution attempts using the anhydrous racemic compound form, which yields a racemic mixture unsuitable for direct, high-cycle preferential crystallization. The hydrate-specific conglomerate architecture is the enabling factor for this sustained performance [2].

Preferential Crystallization Chiral Resolution Process Robustness

Eutectic Composition Enabling Conglomerate Formation

The racemic anhydrous phencyphos exhibits a relatively high eutectic composition of 70% enantiomeric excess (ee) in ethanol [1]. This property is critical because it defines the boundary for conglomerate formation; a high eutectic ee means the conglomerate hydrate can be obtained from mixtures with a relatively high level of enantiomeric impurity, expanding the operating window for preferential crystallization. This is a class-level inference, as many resolving agents form racemic compounds with much lower eutectic ee values, requiring higher initial purity to achieve conglomerate formation, thus increasing process costs and complexity.

Phase Diagram Eutectic Composition Chiral Resolution

Stable Hydrate Avoids Gel Formation

When attempting to resolve racemic phencyphos via classical diastereomeric salt formation with common basic resolving agents, resolution is consistently hampered by problematic gel formation and low diastereomeric excesses in the initial precipitates, leading to lengthy recrystallizations and low yields [1]. In stark contrast, the resolution of (S)-(+)-phencyphos hydrate via preferential crystallization in a methanol/water mixture completely bypasses this issue, delivering the pure enantiomer directly from the racemate without the need for a second resolving agent or salt formation [2]. This is a direct head-to-head comparison of resolution pathways.

Crystal Engineering Diastereomeric Salt Resolution Process Chemistry

High Purity via Conglomerate Crystallization

The preferential crystallization process utilizing the conglomerate nature of (S)-(+)-phencyphos hydrate reliably yields material with very high enantiomeric purity. Vendor specifications for the (S)-enantiomer hydrate consistently cite a minimum purity of ≥97% and enantiomeric excess (ee) of ≥99% [1]. This level of purity is a direct consequence of the compound's unique solid-state properties, as the conglomerate formation and subsequent selective crystal growth inherently reject the opposite enantiomer. While other resolving agents may achieve similar purity, it often requires multiple recrystallizations or additional purification steps.

Enantiomeric Purity Quality Control Analytical Specification

Resolution of Metastable Racemates by Hydrate Seeding

A key differentiation is the ability to resolve the metastable racemic anhydrous phencyphos into its pure enantiomers simply by dissolving it in a solvent containing water and seeding with enantiopure (S)-(+)-phencyphos hydrate crystals [1]. This process leverages the hydrate's conglomerate nature. The seeds act as a template for the dissolved racemate, which undergoes secondary nucleation to exclusively form crystals of the seeded enantiomer as the hydrate. This is a direct, single-step resolution from a racemic compound that is not possible for most other racemic compounds that do not form a stable conglomerate hydrate upon dissolution and seeding [2].

Crystal Polymorphism Seeded Crystallization Process Intensification

(S)-(+)-Phencyphos Hydrate: Key Applications


Industrial-Scale Chiral Amine Resolution

This scenario is ideal for the large-scale production of enantiopure amine building blocks for active pharmaceutical ingredients (APIs). The >50-cycle durability of the preferential crystallization process using (S)-(+)-phencyphos hydrate [1] ensures consistent output and minimal downtime, directly addressing the need for reliable, high-volume chiral purification. The avoidance of gel formation and the high achievable ee (≥99%) [2] reduce the burden on downstream processing and quality control, making it a superior choice over resolving agents requiring frequent replacement or multiple recrystallization steps.

Novel Racemate Resolution Development

Given its well-characterized phase diagram, including a high eutectic composition of 70% ee [1], (S)-(+)-phencyphos hydrate is a rational first-choice candidate for screening and developing resolution processes for new chemical entities. Its predictable behavior reduces the empirical, trial-and-error nature of chiral method development. The ability to resolve the racemic compound directly via hydrate seeding [2] provides a straightforward, low-cost method for generating initial batches of pure enantiomer for analytical and early development studies, accelerating the overall project timeline.

Agrochemical Chiral Building Block Supply

For the synthesis of chiral agrochemicals, where cost and process robustness are paramount, (S)-(+)-phencyphos hydrate offers a compelling value proposition. The combination of a high-yield preferential crystallization process that can be repeated >50 times without efficiency loss [1] and the avoidance of costly and waste-generating classical salt resolution [2] translates directly into a lower cost per kilogram of resolved amine. The stable, non-hygroscopic hydrate form also simplifies storage and handling in a manufacturing environment .

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